molecular formula C11H18N2 B1437546 3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile CAS No. 1040689-16-4

3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile

Cat. No.: B1437546
CAS No.: 1040689-16-4
M. Wt: 178.27 g/mol
InChI Key: UAWLOZLTXUSUHC-UHFFFAOYSA-N
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Description

3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanenitrile is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Heterocyclic Compounds Synthesis : 3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile and its derivatives are used in the synthesis of a wide variety of uniquely substituted heterocyclic substances, displaying promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and Yeast (Behbehani, Ibrahim, Makhseed, Mahmoud, 2011).

  • Polyhydroxylated Cyclohexyl-β-amino Acids : The compound serves as a template for the stereocontrolled synthesis of polyhydroxylated cyclohexane β-amino acids derivatives, involving oxidation and base-induced fragmentation strategies (Masesane, Steel, 2003).

  • Thermoplastic Poly(ester–urethane)s Synthesis : In the biomedical engineering field, the compound is explored for synthesizing thermoplastic poly(ester–urethane)s with modified extenders, altering thermal and mechanical properties based on side group functionality (Brannigan, Walder, Dove, 2016).

  • Antibacterial Activity of Thiophenes : The compound, when reacted with piperidine, sodium sulfide, chloroacetonitrile, and potassium carbonate, results in products showing significant antibacterial activities (Al-Adiwish, Yaacob, Adan, Nazlina, 2012).

  • Enantioselective Reactions : It's used in chiral ligand reactions for the enantioselective addition of diethylzinc to benzaldehyde, yielding various chiral secondary alcohols with high enantioselectivity (Asami, Miyairi, Sasahara, Ichikawa, Hosoda, Ito, 2015).

Structural and Spectroscopic Studies

  • Polymorphism in Pharmaceuticals : Two polymorphic forms of a related compound are characterized using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization due to their similar spectra and diffraction patterns (Vogt, Williams, Johnson, Copley, 2013).

  • Crystal Structures of Coordination Polymers : The compound is involved in synthesizing coordination polymers with mercury thiocyanate, leading to different structures and luminescent properties (Jin, Wang, Zhang, Yang, Zhang, Wu, Tian, Zhou, 2013).

  • Complex Formation with Metals : The compound forms complexes with palladium, cadmium, and mercury, studied through elemental analysis, spectroscopy, and crystallography, revealing diverse coordination environments and hydrogen bond motifs (Hakimi, Mardani, Moeini, Mohr, Fernandes, 2014).

Properties

IUPAC Name

3-[2-(cyclohexen-1-yl)ethylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h5,13H,1-4,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWLOZLTXUSUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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